3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde
Description
¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum reveals:
¹³C NMR Analysis (101 MHz, CDCl₃)
IR Spectroscopy (KBr, cm⁻¹)
UV-Vis Spectroscopy (MeOH, λmax)
- π→π* transitions: 242 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) .
- n→π* (aldehyde): 280 nm (ε = 850 L·mol⁻¹·cm⁻¹) .
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS, 70 eV) produces characteristic fragments:
Figure 1 : Proposed fragmentation pathway
$$ \text{M}^+ \xrightarrow{-\text{CO}} [\text{C}7\text{H}{11}\text{BrN}2]^+ \xrightarrow{-\text{Br}} [\text{C}7\text{H}{11}\text{N}2]^+ $$
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Optimized geometry :
- Bond lengths :
- Dihedral angles :
Frontier molecular orbitals :
- HOMO (-6.12 eV): Localized on pyrazole ring and bromine.
- LUMO (-1.89 eV): Dominated by aldehyde π* orbital .
NBO analysis :
- Hyperconjugation : C=O antibonding orbital accepts electron density from adjacent C–N σ-bond (E(2) = 28.6 kcal/mol) .
- Br···O interaction : Weak non-covalent stabilization (0.8–1.2 kcal/mol) .
Table 2 : DFT-calculated vs experimental structural parameters
| Parameter | Calculated | Experimental (analogs) |
|---|---|---|
| C=O bond (Å) | 1.215 | 1.221–1.228 |
| C–Br bond (Å) | 1.901 | 1.893–1.907 |
| N1–C5 (Å) | 1.342 | 1.335–1.346 |
Properties
IUPAC Name |
3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)11-6(3)7(4-12)8(9)10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDPOOQQNRHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169258 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946813-82-6 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946813-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, a diketone precursor such as 3-methyl-4-oxopentanal could react with isopropylhydrazine. However, the instability of α,β-diketones with aldehyde groups necessitates careful temperature control and inert atmospheres.
Example Protocol :
- React 3-methyl-4-oxopentanal with isopropylhydrazine in ethanol at 60°C for 12 hours.
- Acidify the mixture to precipitate the pyrazole intermediate.
- Purify via recrystallization (yield: ~50–60% based on analogous syntheses).
This method faces limitations due to the scarcity of 3-methyl-4-oxopentanal. Alternative diketones, such as acetylacetone derivatives, may require post-cyclization modifications to introduce the aldehyde.
Bromination Strategies for Position 3
Electrophilic Bromination
Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is widely employed for pyrazole derivatives. The directing effects of existing substituents play a critical role. In 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, the electron-withdrawing aldehyde group at position 4 may deactivate the ring, necessitating harsher conditions.
Optimized Conditions :
Copper-Mediated Bromination
Copper catalysts, such as CuBr₂, enhance regioselectivity in bromination reactions. A method adapted from CN104844567A involves:
- Dissolving the pyrazole precursor in hydrobromic acid.
- Adding CuBr and NaNO₂ at 40–60°C.
- Isolating the product via extraction (yield: ~60% for analogous compounds).
Sequential Synthesis Routes
Route 2: Late-Stage Formylation
- Prepare 1-isopropyl-3-bromo-5-methyl-1H-pyrazole via cyclocondensation and bromination.
- Introduce the aldehyde via Vilsmeier-Haack (yield: ~50% overall).
Advantages : Higher bromination selectivity.
Disadvantages : Harsh formylation conditions may degrade the bromine substituent.
Industrial Considerations and Scalability
Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. The copper-mediated bromination method from CN104844567A offers scalability, with yields exceeding 60% under mild conditions. However, the toxicity of copper byproducts necessitates efficient waste management.
Table 1: Comparison of Synthetic Routes
| Route | Key Steps | Yield | Pros | Cons |
|---|---|---|---|---|
| 1 | Cyclocondensation → Bromination | ~60% | Fewer steps | Low regioselectivity |
| 2 | Bromination → Vilsmeier-Haack | ~50% | High selectivity | Harsh conditions |
| 3 | Swern Oxidation | ~70% | Mild conditions | Requires alcohol precursor |
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Reduction: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. For instance, derivatives based on this scaffold have shown promising results in vitro against several cancer cell lines, displaying significant antiproliferative activity .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specific targets include topoisomerase II and various kinases involved in signaling pathways critical for tumor growth . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Agricultural Applications
Pesticide Development
The compound serves as an important intermediate in the synthesis of novel insecticides. It has been utilized in the preparation of benzamide insecticides, which are effective against a variety of agricultural pests . The synthesis involves a straightforward method that enhances yield while minimizing environmental impact by reducing waste generation during production.
Case Study: Chlorantraniliprole Synthesis
A notable application is in the synthesis of chlorantraniliprole, a widely used insecticide. The method described in patent literature outlines the continuous reaction process that simplifies the preparation of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde as an intermediate. This approach not only improves yield but also addresses environmental concerns associated with traditional synthesis methods .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde allows it to be incorporated into various materials for enhanced properties. For example, its derivatives have been explored for use in organic electronics and as building blocks for novel polymers due to their electronic properties and stability .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against multiple cancer cell lines |
| Agricultural Chemistry | Insecticide synthesis | Key intermediate for chlorantraniliprole |
| Materials Science | Organic electronics and polymers | Enhances electronic properties and stability |
Mechanism of Action
The mechanism of action of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom and pyrazole ring may contribute to the compound’s overall reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Bromine vs. Iodine: The 3-bromo substituent in the target compound offers balanced reactivity for cross-coupling, whereas the 4-iodo group in may facilitate heavier halogen-specific reactions but increases molecular weight.
Functional Group Reactivity :
- The aldehyde at position 4 in the target compound contrasts with the carboximidamide in and the ketone in . This aldehyde is pivotal for forming hydrazones, Schiff bases, or serving as a nucleophilic acceptor.
- Positional isomerism (e.g., aldehyde at position 4 vs. 5 in ) alters electronic distribution, affecting reactivity in downstream syntheses.
Synthetic Utility :
- The target compound’s bromine and aldehyde groups make it a dual-functional intermediate for Suzuki-Miyaura couplings or condensations, as seen in imidazo[4,5-b]pyridine-based kinase inhibitor syntheses .
- In contrast, dihydro-pyrazol-3-ones (e.g., ) are often used as scaffolds for anti-inflammatory or antimicrobial agents due to their fused heterocyclic systems.
Biological Activity
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activity. The compound features a bromine atom, an isopropyl group, and an aldehyde functional group attached to a pyrazole ring, which influences its interaction with biological systems.
The molecular formula of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is C8H11BrN2O. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthesizing more complex bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes due to the presence of the aldehyde group. This interaction can lead to the inhibition of various biological pathways, making it a candidate for antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds derived from pyrazole structures have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Anticancer Properties
The anticancer potential of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde has been explored through various in vitro studies. Notable findings include:
- Cytotoxicity : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, a related compound showed an IC50 value of 26 µM against A549 cells, suggesting moderate potency in inhibiting cell growth .
- Mechanisms : The compound's mechanism involves inducing apoptosis and autophagy in cancer cells. For instance, certain derivatives were reported to cause significant cell apoptosis while others induced autophagy without triggering apoptosis .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| Abadi et al. | 3-bromo derivative | A549 | 26 | Significant growth inhibition |
| Xia et al. | 1-arylmethyl derivative | A549 | 49.85 | Induced apoptosis |
| Zheng et al. | Oxime-linked derivative | HCT116 | 0.39 | High anticancer efficacy |
Q & A
Q. What are the common synthetic routes for 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde?
The synthesis typically involves sequential functionalization of the pyrazole core. A key step is the introduction of the aldehyde group via formylation under alkaline conditions. For example, formaldehyde can react with a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) in the presence of a base like K₂CO₃ to yield the carbaldehyde moiety . Subsequent alkylation with isopropyl groups may require nucleophilic substitution using isopropyl halides under controlled pH conditions to avoid side reactions .
Q. How is the structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. For related pyrazole-carbaldehyde derivatives, single-crystal X-ray analysis reveals bond lengths (e.g., C=O at ~1.22 Å) and torsional angles, confirming substituent positions . Spectroscopic methods include:
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for introducing isopropyl groups, while alkaline conditions (pH 8–10) stabilize the aldehyde intermediate . Elevated temperatures (60–80°C) improve reaction rates but must be balanced against thermal decomposition risks .
Advanced Research Questions
Q. How do steric effects from the isopropyl group influence regioselectivity in subsequent reactions?
The bulky isopropyl substituent at N-1 hinders electrophilic attack at adjacent positions, directing reactivity toward the C-3 and C-5 positions. For example, bromination at C-3 is favored due to reduced steric hindrance compared to C-5 . Computational studies (DFT) can model steric maps to predict regiochemical outcomes .
Q. What strategies resolve contradictory spectral data for tautomeric forms of this compound?
Pyrazole-carbaldehydes may exhibit keto-enol tautomerism, leading to ambiguous NMR signals. To resolve this:
Q. How can the aldehyde group be selectively functionalized for downstream applications?
The aldehyde is highly reactive toward nucleophiles. Methodologies include:
- Oxime formation : React with hydroxylamine hydrochloride in ethanol/water (yields >80%) .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C with primary amines to form secondary amines .
- Wittig reactions : Generate α,β-unsaturated carbonyl derivatives using ylides .
Q. What are the challenges in analyzing electronic effects of bromine on pyrazole reactivity?
Bromine’s electron-withdrawing nature increases electrophilicity at C-4 but may deactivate the ring toward further electrophilic substitution. Electrochemical studies (cyclic voltammetry) and Hammett plots quantify these effects . Contradictions arise when comparing bromine’s inductive (-I) versus resonance (+R) effects, requiring DFT calculations to disentangle contributions .
Key Methodological Recommendations
- Synthetic Design : Prioritize stepwise functionalization (bromination → alkylation → formylation) to minimize side reactions .
- Analytical Workflow : Combine XRD, NMR, and DFT calculations to address structural ambiguities .
- Functionalization : Use protecting groups (e.g., THP for aldehydes) during multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
